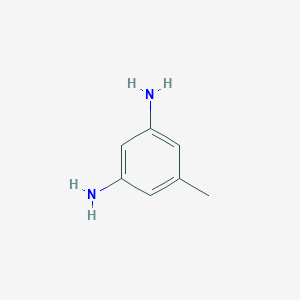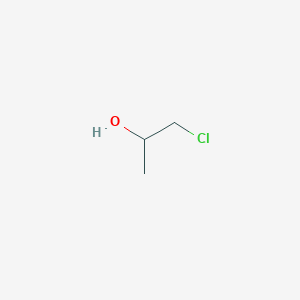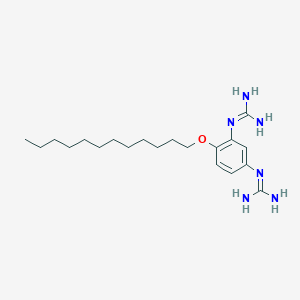![molecular formula C11H7ClN2S B090668 2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]acetonitrile CAS No. 17969-48-1](/img/structure/B90668.png)
2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]acetonitrile
説明
The compound 2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]acetonitrile is a chemical that features a thiazole ring, a common structure in various organic compounds, which is substituted with a 4-chlorophenyl group and an acetonitrile moiety. Thiazoles and their derivatives are known for their diverse range of biological activities and applications in medicinal chemistry.
Synthesis Analysis
The synthesis of thiazole derivatives can involve ring transformation reactions, as seen in the preparation of (2-phenyl-4H-benzopyrimodo[2,1-b][1,3]thiazol-4-yliden-4-yliden)acetonitrile derivatives . These compounds were synthesized from 4-(methylthio)-2-oxo-6-aryl-2H-pyrane-3-carbonitriles, indicating that similar methods could potentially be applied to synthesize the compound .
Molecular Structure Analysis
The molecular structure of related thiazole compounds has been studied, such as the 1:1 adduct formed between 2-(4-chlorophenyl)-2-(N-acetylcarbamoylthio)ethanoic acid and acetonitrile . This study revealed normal bond lengths and a short intramolecular S...O interaction, which could be relevant when considering the structural characteristics of 2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]acetonitrile.
Chemical Reactions Analysis
Thiazole derivatives can undergo various chemical reactions. For instance, the photochemical decarboxylation of 2-phenyl-Δ^2-thiazoline-4-carboxylic acid in acetonitrile leads to the formation of thiazole, thiazoline, and benzonitrile . This suggests that 2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]acetonitrile may also participate in photochemical reactions under similar conditions.
Physical and Chemical Properties Analysis
The electrochemical behavior of thiazole derivatives in acetonitrile solutions has been explored, such as the electroreduction of 3,4-diphenyl-1,2,5-thiadiazole-1,1-dioxide and its interaction with metal cations . These studies provide insights into the redox properties and potential interactions with ions that could be relevant for understanding the physical and chemical properties of 2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]acetonitrile.
科学的研究の応用
Photochemical Transformations
- 2-Phenyl- and 2-(p-chlorophenyl)-Δ2-thiazoline-4-carboxylic acid, when irradiated in acetonitrile, leads to the production of corresponding thiazole, thiazoline, and benzonitrile. This showcases the potential of photochemical reactions in transforming similar chemical structures (Suzuki et al., 1976).
Synthesis Methods
- An efficient method for the condensation of aldehydes with 2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetonitrile has been demonstrated, emphasizing the importance of such compounds in organic synthesis (Kavitha et al., 2019).
- The synthesis of 2-(1,3-dithian-2-ylidene)-acetonitrile using 3-(4-chlorophenyl)-3-oxopropanenitrile and carbon disulfide as starting materials presents an alternative method for creating similar compounds (Ferreira & Figueroa-Villar, 2014).
Molecular Characterization
- The analysis of spectroscopic, quantum chemical calculations, and molecular docking on bioactive molecules similar to 2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]acetonitrile highlights the compound's potential in antimicrobial activity and other biological applications (Viji et al., 2020).
Potential in Antitumor Research
- The study of compounds like 2-amino-2-thiazoline, which have structural similarities, in the synthesis of fused heterocyclic derivatives, reveals their potential in developing anti-tumor activities (Wardakhan et al., 2011).
Synthesis of Related Compounds
- The development of urea, thiourea, and selenourea derivatives with thiazole moieties, similar to 2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]acetonitrile, has been explored for their antioxidant activity, underscoring the versatility of these compounds (Reddy et al., 2015).
Safety And Hazards
特性
IUPAC Name |
2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2S/c12-9-3-1-8(2-4-9)10-7-15-11(14-10)5-6-13/h1-4,7H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CECOBIWITUICNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)CC#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40352494 | |
| Record name | [4-(4-Chlorophenyl)-1,3-thiazol-2-yl]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40352494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]acetonitrile | |
CAS RN |
17969-48-1 | |
| Record name | [4-(4-Chlorophenyl)-1,3-thiazol-2-yl]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40352494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Naphtho[2,1-g][1,3]benzodioxole](/img/structure/B90616.png)


![(1h-Pyrrolo[2,3-c]pyridin-4-yl)methanol](/img/structure/B90631.png)





